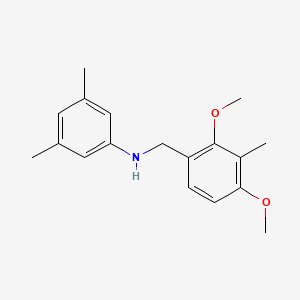![molecular formula C20H20O4 B5775422 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one, also known as EMBOC, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. EMBOC belongs to the class of coumarin derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In
Mécanisme D'action
The mechanism of action of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. This compound has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8. This compound has also been found to induce apoptosis in cancer cells, which is associated with the activation of caspases and the downregulation of anti-apoptotic proteins. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of acute and chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. This compound has been found to be effective in vitro and in vivo, making it a promising candidate for further research. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Further studies are also needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential of this compound as a therapeutic agent for other diseases, such as viral infections and neurodegenerative diseases, should be explored.
Méthodes De Synthèse
The synthesis of 4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of a base to form ethyl 4-hydroxy-5-methyl-2H-pyran-2-one. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form 4-methoxybenzyl 4-hydroxy-5-methyl-2H-pyran-2-one. The final step involves the reaction of this intermediate with 1,1'-carbonyldiimidazole and ethyl 3-bromopropionate to form this compound.
Applications De Recherche Scientifique
4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has been found to exhibit a range of biological activities that make it a potential candidate for therapeutic applications. In particular, this compound has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
4-ethyl-5-[(4-methoxyphenyl)methoxy]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-11-19(21)24-18-10-13(2)9-17(20(15)18)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXFVXNGHOUJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

